E3 ligase Ligand-Linker Conjugates 5
Overview
Description
E3 Ligase Ligand-Linker Conjugate 5 is a conjugate of E3 ligase ligand and linker, consisting of Thalidomide and the corresponding Linker . It can serve as a Cereblon ligand to recruit CRBN protein and serve as a key intermediate for the synthesis of complete PROTAC molecules .
Synthesis Analysis
The synthesis of E3 Ligase Ligand-Linker Conjugate 5 involves the combination of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . The successful formation of this conjugate leads to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .Molecular Structure Analysis
The molecular structure of E3 Ligase Ligand-Linker Conjugate 5 consists of Thalidomide and the corresponding Linker . The molecular formula is C29H37N5O6 .Chemical Reactions Analysis
E3 Ligase Ligand-Linker Conjugate 5 plays a crucial role in the ubiquitination process, transferring ubiquitin protein to attach the lysine site of targeted substrates .Physical And Chemical Properties Analysis
The molecular weight of E3 Ligase Ligand-Linker Conjugate 5 is 551.63 . It is a conjugate of E3 ligase ligand and linker, consisting of Thalidomide and the corresponding Linker .Scientific Research Applications
Ubiquitination Mechanisms and E3 Ligase Function
E3 ligases, including those in the context of Ligand-Linker Conjugates 5, are crucial in regulating diverse cellular processes through protein ubiquitination. The structure of these ligases, such as c-Cbl, highlights their role in recruiting E2 enzymes for effective ubiquitin transfer, with implications for both substrate positioning and optimal ubiquitination (Zheng, Wang, Jeffrey, & Pavletich, 2000). Furthermore, the distinct mechanisms of E3s, involving either HECT or RING finger domains, underscore their specificity and catalytic roles in ubiquitination (Pickart, 2001).
PROTACs and E3 Ligase Ligands
Proteolysis-targeting chimeras (PROTACs), leveraging E3 ligase ligands, have emerged as a significant area of research. These chimeras use E3 ligases to ubiquitinate and subsequently degrade target proteins. This approach has been particularly effective in drug discovery and therapeutic applications, as seen in the synthesis and use of various E3 ligase ligands (Bricelj et al., 2021).
Ubiquitin Chain Synthesis Diversity
The synthesis of ubiquitin chains by E3 ligases varies significantly. For instance, certain E3 ligases with E2 enzymes can form ubiquitin chains with diverse linkages, influencing the degradation pathways of proteins (Kim et al., 2007). This diversity is critical for understanding the distinct roles E3 ligases play in cellular processes.
E3 Ligase Structure and Regulation
The structural aspects of E3 ligases provide insights into their function and regulation. Detailed studies have revealed their general architectures and the modes of substrate recognition, which are pivotal for understanding their diverse biological roles and therapeutic potential (Zheng & Shabek, 2017).
Advanced E3 Ligase Research Tools
Innovative tools like activity-based probes have been developed for profiling RING E3s. These probes are crucial for understanding the activation mechanisms and potential drug target opportunities of E3 ligases (Mathur et al., 2019).
E3 Ligases in Disease Regulation
E3 ligases play a significant role in numerous diseases. For instance, the E6AP ubiquitin-protein ligase is implicated in cervical cancer and Angelman syndrome, illustrating the importance of understanding E3 ligase structures for therapeutic interventions (Huang et al., 1999).
Safety And Hazards
Future Directions
E3 ligases can be a promising target of cancer therapy . A deeper understanding of the regulatory mechanisms of E3 ligases in tumorigenesis will help to find new prognostic markers and accelerate the growth of anticancer therapeutic approaches . The pool of over 600 human E3 ligases is full of untapped potential, which is why expanding the artillery of E3 ligands could contribute to broadening the scope of targeted protein degradation .
properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N5O7S.ClH/c1-20-26(43-19-33-20)22-7-5-21(6-8-22)16-32-28(38)24-15-23(36)17-35(24)29(39)27(30(2,3)4)34-25(37)18-42-14-13-41-12-11-40-10-9-31;/h5-8,19,23-24,27,36H,9-18,31H2,1-4H3,(H,32,38)(H,34,37);1H/t23-,24+,27-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYHUTRHKHRRPK-QVRKWNSCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46ClN5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
E3 ligase Ligand-Linker Conjugates 5 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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